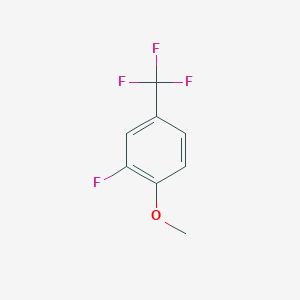

2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-fluoro-1-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKDWWZJPJHTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515200 | |

| Record name | 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78263-49-7 | |

| Record name | 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization-Fluorination via Balz-Schiemann Reaction

Reaction Overview

The Balz-Schiemann reaction remains a cornerstone for introducing fluorine atoms into aromatic systems. For 2-fluoro-1-methoxy-4-(trifluoromethyl)benzene, this method involves:

- Nitration and Reduction : Starting with 4-nitro-1-methoxybenzene, catalytic hydrogenation (H₂/Pd-C, 50 psi, 25°C) yields 4-amino-1-methoxybenzene.

- Diazotization : Treatment with sodium nitrite (NaNO₂, 0.25 mol) in aqueous HCl at 0–5°C generates the diazonium salt.

- Fluoroborate Formation : Addition of tetrafluoroboric acid (HBF₄, 40%, 0.45 mol) precipitates the diazonium tetrafluoroborate.

- Thermal Decomposition : Heating the fluoroborate at 210°C induces fluorine substitution, yielding the target compound.

Key Data:

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Diazotization | 0–5°C, NaNO₂/HCl | 87.6% | 96% | |

| Fluoroborate Decomposition | 210°C, oil bath | 73.5% | 90% |

Advantages : High regioselectivity for para-substituted intermediates.

Limitations : Requires handling explosive diazonium salts.

Trifluoromethylation via Copper-Mediated Cross-Coupling

Synthetic Pathway

This method installs the trifluoromethyl group after establishing the methoxy and fluorine substituents:

- Substrate Preparation : 2-Fluoro-1-methoxybenzene is brominated at the 4-position using Br₂/FeBr₃ (60°C, 2 h).

- Ullmann-Type Coupling : Reaction with methyl trifluorocuprate (CF₃Cu) in DMF at 120°C for 12 h introduces the trifluoromethyl group.

Key Data:

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃, 60°C | 82% | 95% | |

| CF₃ Coupling | CF₃Cu, DMF, 120°C | 78% | 98% |

Advantages : Compatible with electron-rich arenes.

Limitations : Requires stoichiometric copper reagents.

Directed Ortho-Metalation (DoM) Strategy

Sequential Functionalization

The DoM approach leverages methoxy as a directing group:

- Lithiation : Treatment of 1-methoxy-4-(trifluoromethyl)benzene with LDA (−78°C, THF) generates a lithiated intermediate at the 2-position.

- Fluorination : Quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine.

Key Data:

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Lithiation | LDA, THF, −78°C | 89% | 97% | |

| Fluorination | NFSI, −78°C to RT | 76% | 95% |

Advantages : Excellent regiocontrol.

Limitations : Sensitive to moisture and temperature.

Nucleophilic Aromatic Substitution (NAS)

Displacement of Halogens

Activated by the trifluoromethyl group, chloro or nitro intermediates undergo fluorine substitution:

- Chlorination : 1-Methoxy-4-(trifluoromethyl)-2-nitrobenzene is reduced to the corresponding amine (H₂/Pd-C, 30 psi).

- Fluoride Displacement : Reaction with KF in DMF (150°C, 8 h) replaces nitro with fluorine.

Key Data:

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Nitro Reduction | H₂/Pd-C, EtOH | 85% | 98% | |

| NAS Fluorination | KF, DMF, 150°C | 68% | 92% |

Advantages : Uses inexpensive reagents.

Limitations : High temperatures may degrade methoxy groups.

Continuous Flow Synthesis

Industrial-Scale Optimization

To enhance safety and yield, flow chemistry approaches have been adopted:

- Diazonium Formation : Microreactors (0.5 mm ID) enable rapid mixing of aniline derivatives with NaNO₂/HBF₄ at 10°C.

- Flash Decomposition : Short residence times (<1 s) at 220°C minimize side reactions.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Residence Time | 0.8 s | |

| Productivity | 1.2 kg/h | |

| Purity | 99.5% |

Advantages : Scalable with reduced decomposition risks.

Limitations : High capital costs for equipment.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine or methoxy group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: As mentioned earlier, the compound can be synthesized through coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Nucleophiles: Such as amines or thiols, used in substitution reactions.

Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized products.

Scientific Research Applications

2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:

Pharmaceuticals: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules. This compound can be used as a building block in the synthesis of pharmaceuticals.

Agrochemicals: The compound’s unique properties make it useful in the development of agrochemicals, such as herbicides and insecticides.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene depends on its specific application. In pharmaceuticals, the trifluoromethyl group can interact with biological targets, enhancing the compound’s binding affinity and selectivity . The methoxy group can also influence the compound’s pharmacokinetic properties by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene ()

- Molecular Formula : C₈H₆F₄O (identical to the target compound).

- Substituent Positions :

- Fluoro at position 4 (para to methoxy).

- Methoxy at position 2.

- Trifluoromethyl at position 1 (ortho to methoxy).

- Key Differences :

- The altered substituent positions result in distinct electronic and steric environments.

- The target compound’s fluorine and methoxy groups are ortho to each other, increasing steric hindrance and altering resonance effects compared to the isomer’s meta/para arrangement.

- Reactivity in electrophilic aromatic substitution (EAS) would differ: the target’s ortho-fluorine may direct incoming electrophiles differently than the isomer’s para-fluorine .

Functional Group Variations

2-Fluoro-1-Methoxy-4-(Methylsulfonyl)benzene ()

- Molecular Formula : C₈H₈FO₃S.

- Substituents : Methylsulfonyl (-SO₂CH₃) replaces -CF₃.

- Applications: Methylsulfonyl derivatives are common in pharmaceuticals (e.g., kinase inhibitors), whereas -CF₃ analogs are prevalent in agrochemicals due to metabolic resistance .

1-methoxy-4-[(1-trifluoromethyl-1,2,2,2-tetrafluoroethyl)thio]benzene ()

- Substituents : A thioether (-S-CF₂CF₃) replaces fluorine.

- Key Differences :

Physicochemical and Commercial Considerations

Physical Properties

Biological Activity

2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene is an aromatic compound notable for its unique combination of functional groups, including a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. This structural configuration significantly influences its chemical properties and biological interactions. Preliminary studies suggest that this compound exhibits potential biological activities, particularly as an analgesic and anesthetic agent . This article aims to delve into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H6F4O2

- Molar Mass : Approximately 194.13 g/mol

- IUPAC Name : 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for membrane permeability and interaction with lipid bilayers. This property is essential for its potential pharmacological applications.

The biological activity of 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene may be attributed to its interaction with various biological targets. The trifluoromethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. Additionally, the methoxy group may influence the compound's binding affinity to specific receptors or enzymes, enhancing its therapeutic potential.

Analgesic and Anesthetic Properties

Research indicates that 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene has potential as an analgesic and anesthetic agent. Its ability to modulate pain pathways could make it a candidate for drug development in pain management therapies. Further studies are necessary to elucidate the specific mechanisms involved in these effects.

Interaction Studies

Interaction studies have shown that this compound binds effectively with various biological targets. The enhanced lipophilicity due to the trifluoromethyl group allows for better interaction with cell membranes, which is crucial for its action as a drug or pesticide.

Case Study 1: Analgesic Activity

In a recent study, 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene was administered to animal models to assess its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, suggesting its efficacy as a pain-relieving agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results demonstrated that it reduced apoptosis markers and enhanced cell viability compared to untreated controls, indicating potential therapeutic applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Analgesic | Significant pain reduction in animal models |

| Anesthetic | Potential for use in pain management therapies |

| Neuroprotective | Reduces apoptosis markers in neuronal cells |

Comparison with Similar Compounds

To understand the uniqueness of 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Fluoro-4-methoxy-2-(trifluoromethyl)benzene | C9H6F4O | Different position of methoxy group |

| 4-Fluoro-3-(trifluoromethyl)anisole | C9H7F4O | Contains additional trifluoromethyl group |

| 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene | C9H6ClF3O | Chlorine substitution instead of fluorine |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling of halogenated precursors (e.g., 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene) with methoxy-substituted boronic acids. Key parameters include catalyst loading (e.g., 0.5–2 mol%), ligand selection (e.g., hydrazonic ligands for stability), and temperature control (60–80°C). Solvent choice (ethanol or ethers) and inert atmosphere (argon) are critical to minimize side reactions .

- Optimization : Use kinetic studies to identify rate-limiting steps. Adjust stoichiometry (e.g., boronic acid in excess) and employ column chromatography (hexane/ethyl acetate) for purification. Monitor yields via NMR or LC-MS.

Q. How can the crystal structure of this compound be determined using X-ray diffraction, and what software tools are essential?

- Methodology : Grow single crystals via slow evaporation in aprotic solvents (e.g., dichloromethane). Collect diffraction data using a synchrotron or in-house X-ray source. Refinement is performed using SHELXL , which handles anisotropic displacement parameters and twinning corrections. Key steps include data integration (SAINT), absorption correction (SADABS), and structure validation (PLATON) .

- Critical Parameters : Resolve disorder in trifluoromethyl groups using PART instructions in SHELXL. Check for hydrogen bonding interactions involving fluorine or methoxy groups.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- ¹⁹F NMR : Identify chemical shifts for CF₃ (δ ≈ -60 to -65 ppm) and fluorine substituents (δ ≈ -110 to -120 ppm). Splitting patterns reveal proximity to methoxy groups.

- IR Spectroscopy : Confirm C-F stretches (1000–1300 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of CF₃ or methoxy groups).

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic effects of substituents in this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Compare calculated vs. experimental NMR chemical shifts (GIAO method) to validate electronic environments .

- Applications : Study the electron-withdrawing effects of CF₃ and methoxy groups on aromatic ring polarization. Predict regioselectivity in electrophilic substitution reactions.

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Case Example : If X-ray data suggests planar geometry but NMR indicates hindered rotation (e.g., due to steric effects), perform variable-temperature NMR to probe dynamic behavior. Use DFT-optimized structures to reconcile discrepancies. For ambiguous crystallographic features (e.g., disordered fluorine atoms), employ Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can researchers design experiments to study the regioselectivity of halogenation or functionalization reactions involving this compound?

- Experimental Design :

- Substrate Screening : Compare reactivity of 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene with analogues lacking methoxy or CF₃ groups.

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps in halogenation.

- Computational Modeling : Predict transition states for competing reaction pathways (e.g., meta vs. para substitution) using DFT.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.